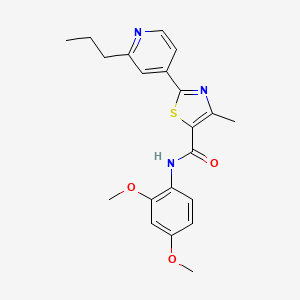

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC16333471

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23N3O3S |

|---|---|

| Molecular Weight | 397.5 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C21H23N3O3S/c1-5-6-15-11-14(9-10-22-15)21-23-13(2)19(28-21)20(25)24-17-8-7-16(26-3)12-18(17)27-4/h7-12H,5-6H2,1-4H3,(H,24,25) |

| Standard InChI Key | XHXIIHVRHZSFIH-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |

Introduction

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole derivatives class. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities. This particular compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of neuroprotective agents.

Synthesis

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. Common methods include condensation reactions and cyclization processes to form the thiazole ring.

Mechanism of Action

The mechanism of action likely involves modulation of neurotransmitter receptors in the central nervous system. Experimental studies have shown significant alterations in AMPA receptor desensitization patterns upon exposure to similar thiazole derivatives.

Medicinal Chemistry

This compound is of interest for its potential neuroprotective effects. Thiazole derivatives are explored for their pharmacological properties, aiming to enhance efficacy and selectivity against specific biological targets.

Research Findings

| Aspect | Description |

|---|---|

| Biological Activity | Potential neuroprotective agent, modulates neurotransmitter receptors. |

| Synthetic Route | Multi-step organic reactions involving condensation and cyclization. |

| Chemical Properties | Electron-donating groups enhance nucleophilicity, influencing reactivity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume